N-[(2-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
N-[(2-Ethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 2-ethoxyphenylmethyl group at the amide nitrogen and an N-methyl-p-toluenesulfonamide (tosylmethyl) group at the thiophene 3-position. This compound’s structure combines aromatic, sulfonamide, and ether functionalities, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-4-28-20-8-6-5-7-17(20)15-23-22(25)21-19(13-14-29-21)24(3)30(26,27)18-11-9-16(2)10-12-18/h5-14H,4,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUUXVIAXCJDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzylamine with 3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
(a) Thiophene vs. Thiazole
- Compound 14 () : (E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide replaces the thiophene core with a thiazole ring. Thiazoles introduce a basic nitrogen atom, enhancing hydrogen-bonding capacity and altering aromaticity compared to thiophene. This substitution may improve solubility but reduce lipophilicity. The synthesis yield for Compound 14 (58%) suggests moderate synthetic accessibility .
(b) Thiophene vs. Benzothiophene
- SAG Derivatives (): Compounds like 3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide feature a fused benzothiophene core. The extended aromatic system in SAG derivatives enhances π-π stacking interactions, critical for Smoothened receptor agonism. The target compound’s simpler thiophene core may limit such interactions but reduce molecular weight (~430–450 g/mol estimated) .
Substituent Effects
(a) 2-Ethoxyphenyl Group
- Compound 17 () : (E)-5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiophene-2-carboxamide shares the 2-ethoxyphenyl group. The ethoxy group contributes to lipophilicity (logP ~3–4 estimated) and may engage in hydrophobic interactions. Compound 17’s synthesis yield (32%) reflects challenges in introducing bulky substituents .
- N-(2-Nitrophenyl)Thiophene-2-Carboxamide () : Replacing the ethoxyphenyl with a nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This alters solubility and reactivity, as seen in the compound’s weak C–H⋯O/S interactions in crystal packing .
(b) Sulfonamide vs. Sulfonyl Groups
- N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide () : This analog features a bis-chlorophenyl methanesulfonyl group (MW = 426.34 g/mol). The dual chloro substituents increase molecular weight and lipophilicity (ClogP ~4.5) compared to the target compound’s methyl-tosyl group. The sulfonyl group’s electron-withdrawing nature may enhance metabolic stability .
- This contrasts with the target compound’s non-conjugated tosyl group .
Physicochemical and Crystallographic Properties
*Dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide indicate planar deviations influencing crystal packing .
Biological Activity
N-[(2-ethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- IUPAC Name: N-(3-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
- CAS Number: 1115933-52-2
- Molecular Formula: C20H20N2O4S2
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to N-[(2-ethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide. For instance, a series of 1,3-thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. These compounds exhibited IC50 values lower than traditional chemotherapeutic agents like 5-Fluorouracil (5-FU) against cell lines such as MCF-7 and HepG2, indicating a promising avenue for further research into similar structures including our compound of interest .
The proposed mechanism of action involves the inhibition of key enzymes or receptors involved in tumor growth and proliferation. The compound may induce apoptosis in cancer cells through cell cycle arrest, particularly at the S phase, as evidenced by flow cytometry analyses conducted on related compounds .
Comparative Analysis with Similar Compounds
A comparison with other heterocyclic compounds reveals that N-[(2-ethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide possesses unique structural features that enhance its biological activity. The presence of a sulfonamide group is particularly noteworthy as it contributes to the compound's ability to interact with biological targets effectively.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-Methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide | Structure | Antitumor, apoptosis induction |
| 1,3-Thiazole Derivative | Structure | Cytotoxic against MCF-7, HepG2 |
Case Studies
- Case Study: Antitumor Efficacy
-
Flow Cytometry Analysis
- Flow cytometry was employed to assess the apoptotic effects of related compounds. Results indicated that certain derivatives led to increased apoptotic markers in treated cancer cells, suggesting that N-[(2-ethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide could exhibit similar effects .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiophene core followed by sequential functionalization. A common approach includes:
Thiophene ring synthesis : Cyclization of dicarbonyl compounds with elemental sulfur under controlled temperature (80–120°C) in polar aprotic solvents like DMF ().
Sulfonamide introduction : Reaction of the thiophene intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group ().
Carboxamide coupling : Use of coupling agents like EDC/HOBt to attach the N-(2-ethoxyphenyl)methyl moiety to the thiophene-2-carboxylic acid intermediate ().
Optimization : Reaction yields improve with inert atmospheres (N₂/Ar), solvent purity (e.g., anhydrous DCM), and monitoring via TLC/HPLC. For scalability, continuous flow reactors reduce side reactions ().
Advanced: How can structural discrepancies in crystallographic data be resolved when analyzing this compound?
Answer:
Discrepancies often arise from disordered solvent molecules or torsional flexibility in the sulfonamide and ethoxyphenyl groups. To resolve these:
- Use SHELXL ( ) for refinement with restraints on bond lengths/angles and anisotropic displacement parameters.
- Validate hydrogen-bonding networks via OLEX2 ( ), which integrates charge-density analysis and intermolecular interaction mapping.
- Cross-reference with ORTEP-3 ( ) for thermal ellipsoid visualization to identify poorly resolved regions.
For ambiguous electron density, employ twin refinement or high-resolution synchrotron data ( ).
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign thiophene protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 8.2–8.5 ppm), and ethoxyphenyl methylene (δ 4.3–4.6 ppm) ().
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the thiophene core and substituents ().
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error ().
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and carboxamide C=O (~1680 cm⁻¹) ().
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Glide to model binding to enzymes (e.g., kinases) or receptors. Parameterize the sulfonamide group to mimic natural substrates ().
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds between the sulfonamide and catalytic residues ().
- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using PubChem descriptors ( ). Validate with experimental IC₅₀ data from enzyme inhibition assays ().
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram+/Gram– bacteria and fungi ().
- Anticancer Assays : MTT/WST-1 viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination ().
- Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts ().
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves ().
Advanced: How can conflicting bioactivity data across studies be reconciled?
Answer:
Contradictions often stem from assay conditions or compound purity. Mitigate via:
- Purity Validation : HPLC ≥95% purity (); exclude residual solvents (e.g., DMF) via GC-MS.
- Standardized Protocols : Adhere to OECD guidelines for cytotoxicity (e.g., cell passage number, serum concentration) ().
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) or incubation time ().
Basic: What are the compound’s key physicochemical properties relevant to drug discovery?
Answer:
- LogP : ~3.5 (predicted via ChemDraw), indicating moderate lipophilicity ( ).
- Solubility : Poor aqueous solubility (<10 µM); enhance via co-solvents (e.g., PEG-400) or nanoformulation ().
- pKa : Sulfonamide NH ≈ 9.5 (titration or DFT calculations) ().
- Stability : Degrades in acidic conditions (pH <3); store at –20°C under argon ().
Advanced: What strategies can improve the compound’s pharmacokinetic profile?
Answer:
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate for enhanced permeability ().
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ethoxy demethylation) ().
- Plasma Protein Binding : Use equilibrium dialysis to measure albumin affinity; modify with polar groups (e.g., –OH) to reduce binding ().
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles (e.g., C–S = 1.74 Å in thiophene) and confirm stereochemistry ( ).
- Elemental Analysis : Match calculated/found values for C, H, N, S (Δ <0.4%) ().
- Cross-Validation : Align NMR shifts and MS fragments with DFT-computed spectra ( ).
Advanced: What mechanistic insights explain its activity against resistant bacterial strains?
Answer:
- Target Overexpression : RT-qPCR to assess efflux pump (e.g., AcrAB-TolC) expression in resistant strains ().
- Membrane Permeabilization : SYTOX Green assays to quantify disruption of bacterial membranes ().
- Synergy Studies : Check combination effects with β-lactams using checkerboard assays (FIC index ≤0.5) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
